Benzoxazole, 5-nitro-2-(3-pyridinyl)-
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Overview
Description
Benzoxazole, 5-nitro-2-(3-pyridinyl)-: is a heterocyclic aromatic compound that combines a benzoxazole moiety with a nitro group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide.
Cyclization Reactions: Another approach is the cyclization of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and copper(I) iodide.
Industrial Production Methods: Industrial production often employs scalable methods such as the condensation of 2-aminophenol with aldehydes or ketones under optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for modifying the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, titanium tetraisopropoxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups onto the benzoxazole ring.
Scientific Research Applications
Biology and Medicine: This compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for the development of new therapeutic agents .
Industry: In industrial chemistry, benzoxazole derivatives are used as intermediates in the production of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of benzoxazole, 5-nitro-2-(3-pyridinyl)- involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The benzoxazole moiety can engage in π-π stacking and hydrogen bonding interactions with biological molecules .
Comparison with Similar Compounds
Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Benzisoxazole: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness: Benzoxazole, 5-nitro-2-(3-pyridinyl)- is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct electronic and steric properties that influence its reactivity and biological activity .
Biological Activity
Benzoxazole derivatives, particularly 5-nitro-2-(3-pyridinyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological potential, structure-activity relationships (SAR), and various case studies related to this compound.
Overview of Benzoxazole Derivatives
Benzoxazoles are heterocyclic compounds characterized by a fused benzene and oxazole ring. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The presence of substituents on the benzoxazole core significantly influences their biological efficacy.
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is often linked to specific structural features:
- Nitro Substitution : The presence of nitro groups enhances the antimicrobial and anticancer properties.
- Pyridine Ring : The incorporation of a pyridine moiety can improve the selectivity and potency against various biological targets.
Table 1: Structure-Activity Relationship of Benzoxazole Derivatives
Compound | Activity Type | MIC (µg/ml) | Reference |
---|---|---|---|
5-nitro-2-(3-pyridinyl)-benzoxazole | Antimicrobial | 7.81 | |
5-nitro-2-benzoxazole | Anticancer (MCF-7) | 1.0 | |
5-nitro-2-(4-pyridinyl)-benzoxazole | Anti-inflammatory | 3.12 |
Antimicrobial Activity
Several studies have reported the antimicrobial effects of benzoxazole derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. For example, the compound demonstrated significant activity against Candida albicans with MIC values ranging from 250 to 7.81 µg/ml .
Anticancer Activity
Benzoxazole derivatives have shown promising anticancer activity across various cancer cell lines:
- Breast Cancer : Compounds exhibited cytotoxic effects on MCF-7 cells.
- Lung Cancer : Significant inhibition was noted in A549 cell lines.
A study indicated that derivatives with electron-withdrawing groups at specific positions on the benzoxazole ring had enhanced anticancer properties .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of benzoxazole derivatives. For instance, a series of Mannich bases derived from benzoxazoles were tested for their analgesic effects in animal models, showing promising results in reducing edema and pain responses .
Case Studies
- VEGFR-2 Inhibition : A notable study synthesized a series of benzoxazoles that selectively inhibited the vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrating a pharmacokinetic profile conducive for further development as therapeutic agents against angiogenesis-related diseases .
- Inhibition of Mycobacterium tuberculosis : Benzoxazole derivatives have been explored as inhibitors of Mtb inosine monophosphate dehydrogenase (IMPDH), with some compounds achieving MIC values ≤ 1 µM against resistant strains .
Properties
CAS No. |
61382-20-5 |
---|---|
Molecular Formula |
C12H7N3O3 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
5-nitro-2-pyridin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H7N3O3/c16-15(17)9-3-4-11-10(6-9)14-12(18-11)8-2-1-5-13-7-8/h1-7H |
InChI Key |
KLYBDXWMSUKNSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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